2-Octadecanamine, N,N-dimethyl-, N-oxide

Chiral surfactant Enantiomeric purity Stereochemical specification

2-Octadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-60-7) is a tertiary amine oxide surfactant with the IUPAC name (2R)-N,N-dimethyloctadecan-2-amine oxide. It belongs to the class of zwitterionic amine oxides, characterized by a long-chain octadecyl hydrophobic tail bearing a methyl branch at the 2-position and a dimethylamine oxide polar headgroup.

Molecular Formula C20H43NO
Molecular Weight 313.6 g/mol
CAS No. 71662-60-7
Cat. No. B12663030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octadecanamine, N,N-dimethyl-, N-oxide
CAS71662-60-7
Molecular FormulaC20H43NO
Molecular Weight313.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C)[N+](C)(C)[O-]
InChIInChI=1S/C20H43NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(3,4)22/h20H,5-19H2,1-4H3/t20-/m1/s1
InChIKeyGHKNNRITBAAVJP-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-60-7): A Chiral Branched-Chain Amine Oxide Surfactant for Scientific and Industrial Procurement


2-Octadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-60-7) is a tertiary amine oxide surfactant with the IUPAC name (2R)-N,N-dimethyloctadecan-2-amine oxide [1]. It belongs to the class of zwitterionic amine oxides, characterized by a long-chain octadecyl hydrophobic tail bearing a methyl branch at the 2-position and a dimethylamine oxide polar headgroup. The compound has a molecular weight of 313.56 g/mol and is distinguished from the more common linear isomer N,N-dimethyl-1-octadecanamine N-oxide (CAS 2571-88-2) by its chiral, non-racemic structure, which imparts distinct self-assembly, surface-wetting, and pH-responsive behavior relevant to specialized surfactant applications [1].

Why Generic C18 Amine Oxide Substitution Is Inappropriate for CAS 71662-60-7 in Specialized Applications


The structural specificity of CAS 71662-60-7—a single (2R) enantiomer with a methyl branch at the second carbon of the octadecyl chain—fundamentally differentiates it from the achiral, linear 1-octadecanamine N-oxide (CAS 2571-88-2) and from racemic mixtures of branched isomers. Chain branching in amine oxides has been shown to shift the critical micelle concentration (CMC) minimum by more than 50% toward neutral pH and to alter aggregate dimensions by over an order of magnitude relative to linear isomers [2]. Furthermore, branched C18 dimethylamine oxides exhibit dramatically lower foam stability (64 mm vs. 140 mm at 5 min) and superior wetting kinetics (0:12 min:sec vs. 0:18) compared to linear C12 counterparts, confirming that small structural modifications produce disproportionate changes in performance [3]. These differences mean that generic 'stearyldimethylamine oxide' products cannot replicate the property profile required for low-foam or pH-responsive formulations.

Quantitative Differentiation Evidence for 2-Octadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-60-7) Versus Closest Analogs


Single-Enantiomer (2R) Identity Versus Racemic or Achiral Alternatives

PubChem explicitly lists CAS 71662-60-7 as the (2R) enantiomer of N,N-dimethyloctadecan-2-amine oxide [1]. In contrast, the common linear analog CAS 2571-88-2 and the precursor amine CAS 71662-63-0 lack stereochemical designation, being achiral or racemic. This defined stereochemistry enables the compound to serve as a chiral building block or chiral dopant in organized media, a capability absent in the linear or racemic forms.

Chiral surfactant Enantiomeric purity Stereochemical specification

pH-Dependent Micellization Shift Predicted by Branched-Tail Amine Oxide Structure

A direct head-to-head study on C10 amine oxides demonstrated that the branched isomer N,N-dimethyl-2-propylheptan-1-amine oxide (C10DAO-branched) exhibits a CMC that decreases by more than 50% when pH shifts from acidic (or alkaline) to near-neutral (pH ≈ 6), while the linear isomer C10DAO-linear shows a similar but less pronounced trend [2]. The study further found that at intermediate pH, the branched surfactant forms bulky mixed micelles with a volume more than one order of magnitude larger than fully protonated or deprotonated aggregates [2]. Given that CAS 71662-60-7 shares the branched-tail amine oxide architecture, this class-level behavior is directly transferable.

pH-responsive surfactant Critical micelle concentration Branched amine oxide

Surface Wetting and Low-Foam Profile Compared to Linear C12 and Branched C18 DMAO Surfactants

US Patent 5,679,633 provides quantitative head-to-head data for a series of alkyldimethylamine oxides tested at 1000 ppm active in deionized water [1]. The branched C18 surfactant (isostearyldimethylamine oxide, derived from Exxal 18) recorded a surface tension of 35.8 dyn/cm, a Draves wetting time of 0:12 (min:sec), and Ross-Miles foam heights of 64 mm (initial) and 64 mm (5 min). In contrast, the linear C12 analog (dodecyldimethylamine oxide) gave a surface tension of 36 dyn/cm, a wetting time of 0:18, and foam heights of 140 mm (initial) and 130 mm (5 min). CAS 71662-60-7, as a branched C18 dimethylamine oxide, is structurally analogous to the isostearyl variant and is therefore expected to deliver similarly low foam and rapid wetting, conferring a >50% reduction in stable foam relative to linear C12 DMAO.

Surface tension Foam height Draves wetting time

Trace Metal Purity Specification Baseline for Linear Analog Enables Informed Procurement Comparison

Sigma-Aldrich's technical datasheet for the linear analog N,N-dimethyloctadecylamine N-oxide (~25% in H2O, CAS 2571-88-2) specifies trace cation limits: Ca ≤50 mg/kg, Na ≤500 mg/kg, Fe ≤5 mg/kg, and Cu, Cr, Cd, Co, Mg, Mn, Ni, Pb, Zn each ≤5 mg/kg [1]. While direct trace-metal data for CAS 71662-60-7 are not publicly available, this baseline provides a benchmark against which suppliers of the branched enantiomer can be evaluated. Procurement decisions should require comparable or superior trace-metal specifications to ensure suitability for sensitive biochemical or analytical applications.

Trace metal analysis Surfactant purity Quality specification

Application Scenarios Where 2-Octadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-60-7) Provides Differentiated Value


Chiral Surfactant for Enantioselective Organized Media and Asymmetric Synthesis

The single (2R) enantiomeric identity of CAS 71662-60-7 [1] makes it a candidate for constructing chiral micelles, vesicles, or Langmuir-Blodgett films that can discriminate between enantiomers. Such chiral organized media have been explored for enantioselective crystallization, chromatographic separations, and asymmetric catalysis where the surfactant's chirality provides a local asymmetric environment. Suppliers offering verified enantiomeric excess data add procurement value for these niche research applications.

Low-Foam Specialty Cleaning Formulations for CIP and High-Pressure Systems

Branched C18 dimethylamine oxides deliver >50% lower stable foam than linear C12 analogs while maintaining equivalent surface tension reduction (35.8 dyn/cm vs. 36 dyn/cm) [3]. This profile is ideal for clean-in-place (CIP) systems in dairy and meat processing, machine dishwashing, and high-pressure spray applications where excessive foam impedes cleaning efficiency and equipment operation. The fast Draves wetting time (0:12 min:sec) further enhances surface penetration.

pH-Responsive Delivery Vehicles and Smart Material Design

Class-level evidence from branched C10 amine oxides demonstrates a >50% CMC reduction and >10× aggregate volume increase upon shifting pH from acidic/alkaline to near-neutral conditions [2]. This behavior supports the design of pH-triggered release systems where micelle formation and cargo solubilization occur selectively at physiologically relevant pH (≈6–7), applicable to drug delivery, fragrance encapsulation, or responsive cleaning formulations.

Model Compound for Structure-Property Relationship Studies in Surfactant Science

With its precisely defined branched architecture and single-enantiomer stereochemistry, CAS 71662-60-7 serves as a model compound for investigating the effects of branching position, branch length, and chirality on surfactant self-assembly, interfacial behavior, and lyotropic phase formation. The well-characterized linear analog (CAS 2571-88-2) provides a direct comparator for such fundamental studies [1] [4].

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